

N-(4-Methylphenyl)benzamide: A Comprehensive Technical Guide for Medicinal Chemistry

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Compound of Interest

Compound Name: *N*-(4-Methylphenyl)benzamide

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An In-depth Overview of Synthesis, Physicochemical Properties, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methylphenyl)benzamide, a member of the N-aryl benzamide class of compounds, represents a versatile scaffold in medicinal chemistry. While extensive research has focused on its derivatives, this technical guide consolidates the available information on the core molecule itself, encompassing its synthesis, structural characteristics, and potential biological significance. Drawing upon data from closely related analogs, this document explores its prospective roles as a modulator of key cellular pathways implicated in cancer and microbial infections. Detailed experimental protocols for its synthesis and for the evaluation of its potential biological activities are provided to facilitate further investigation into its therapeutic promise.

Introduction

N-aryl benzamides are a significant class of organic compounds characterized by a benzoyl group linked to an aryl moiety through an amide bond. This structural motif is prevalent in a wide range of biologically active molecules and approved pharmaceuticals. The amide bond provides conformational rigidity and hydrogen bonding capabilities, making these compounds attractive candidates for interacting with biological targets such as enzymes and receptors. **N-**

(4-Methylphenyl)benzamide, with its simple and modifiable structure, serves as a foundational building block for the development of novel therapeutic agents. This guide aims to provide a comprehensive resource on its chemical properties and potential applications in medicinal chemistry.

Chemical Synthesis and Characterization

The synthesis of **N-(4-Methylphenyl)benzamide** is typically achieved through the acylation of p-toluidine with benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is straightforward and high-yielding.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₃ NO	[1]
Molecular Weight	211.26 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	158 °C	
Solubility	Soluble in organic solvents like ethanol and acetone; limited solubility in water.	
LogP (predicted)	3.0	[1]

Crystal Structure

X-ray crystallographic studies have revealed that the benzene and methylphenyl rings in **N-(4-Methylphenyl)benzamide** are not coplanar, exhibiting a dihedral angle of 63.41(5)°. [2][3][4] The amide group is tilted with respect to the benzene ring at an angle of 20.5(1)°. [2][3][4] In the solid state, molecules are linked into chains along the b-axis by N-H...O hydrogen bonds. [2][3][4]

Experimental Protocols

Synthesis of N-(4-Methylphenyl)benzamide

This protocol is adapted from established methods for the synthesis of N-aryl benzamides.

Materials:

- p-Toluidine (4-methylaniline)
- Benzoyl chloride
- 10% aqueous sodium hydroxide (NaOH) solution
- Ethanol
- Distilled water
- Flask
- Magnetic stirrer
- Buchner funnel and filter paper

Procedure:

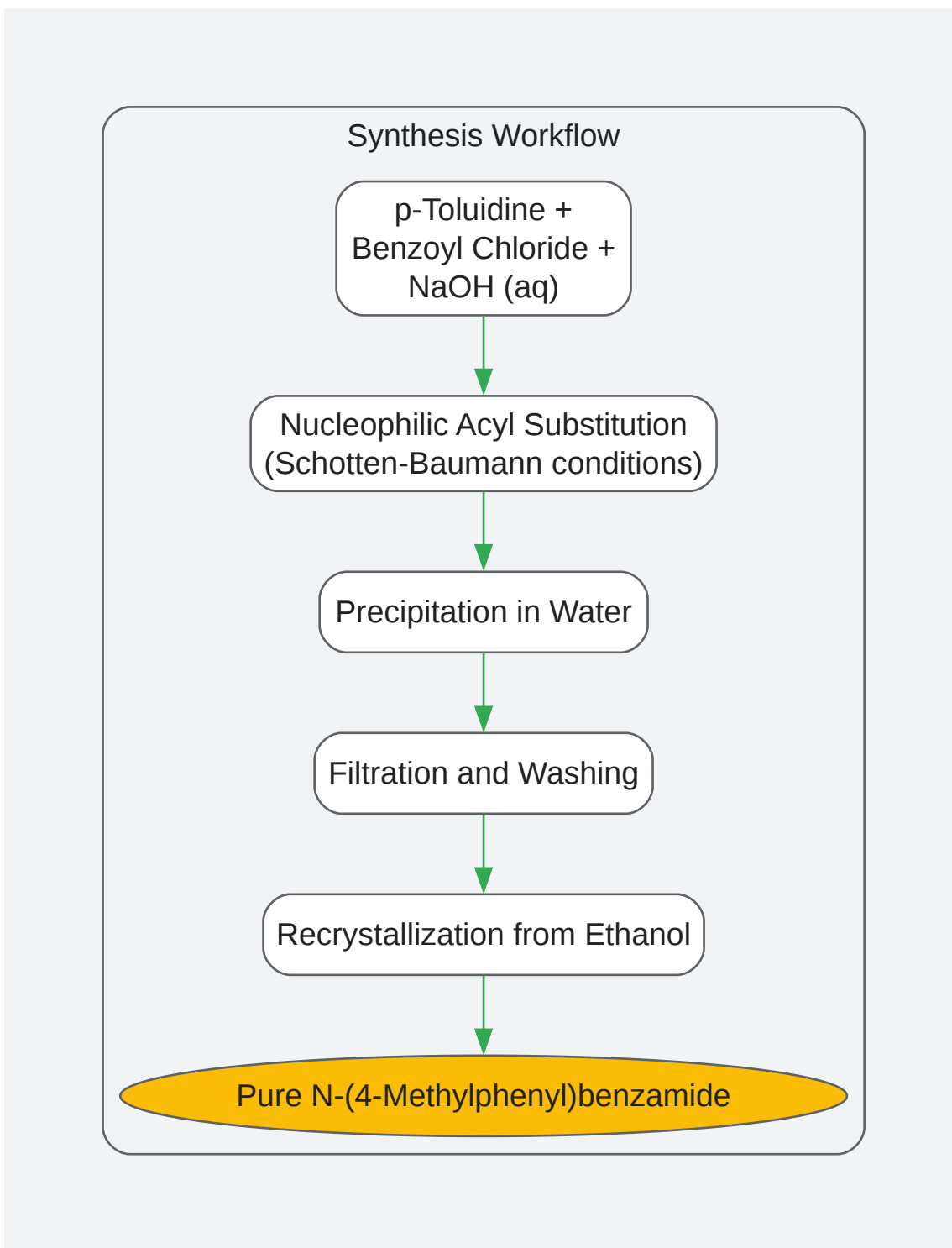
- In a flask, mix 2.0 g of finely divided p-toluidine with 10 mL of a 10% aqueous solution of sodium hydroxide.
- Warm the mixture gently with stirring.
- Gradually add 2.0 mL of benzoyl chloride to the warm mixture while shaking or stirring vigorously.
- Continue to shake or stir the mixture. If any unreacted benzoyl chloride remains, it can be destroyed by warming with an additional small amount of sodium hydroxide solution.
- Pour the reaction mixture into a beaker of cold water to precipitate the product.
- Collect the precipitate by vacuum filtration using a Buchner funnel.

- Wash the crude product with cold water.
- Recrystallize the crude product from ethanol to obtain pure **N-(4-Methylphenyl)benzamide** as colorless crystals.
- Dry the purified crystals and determine the yield and melting point.

Characterization:

The identity and purity of the synthesized **N-(4-Methylphenyl)benzamide** should be confirmed by analytical techniques such as:

- ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
- Infrared (IR) spectroscopy: To identify the characteristic amide C=O and N-H stretching vibrations.
- Mass spectrometry (MS): To determine the molecular weight.
- Melting point analysis: To assess purity.



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Figure 1. General workflow for the synthesis of **N-(4-Methylphenyl)benzamide**.

Role in Medicinal Chemistry: Potential Applications

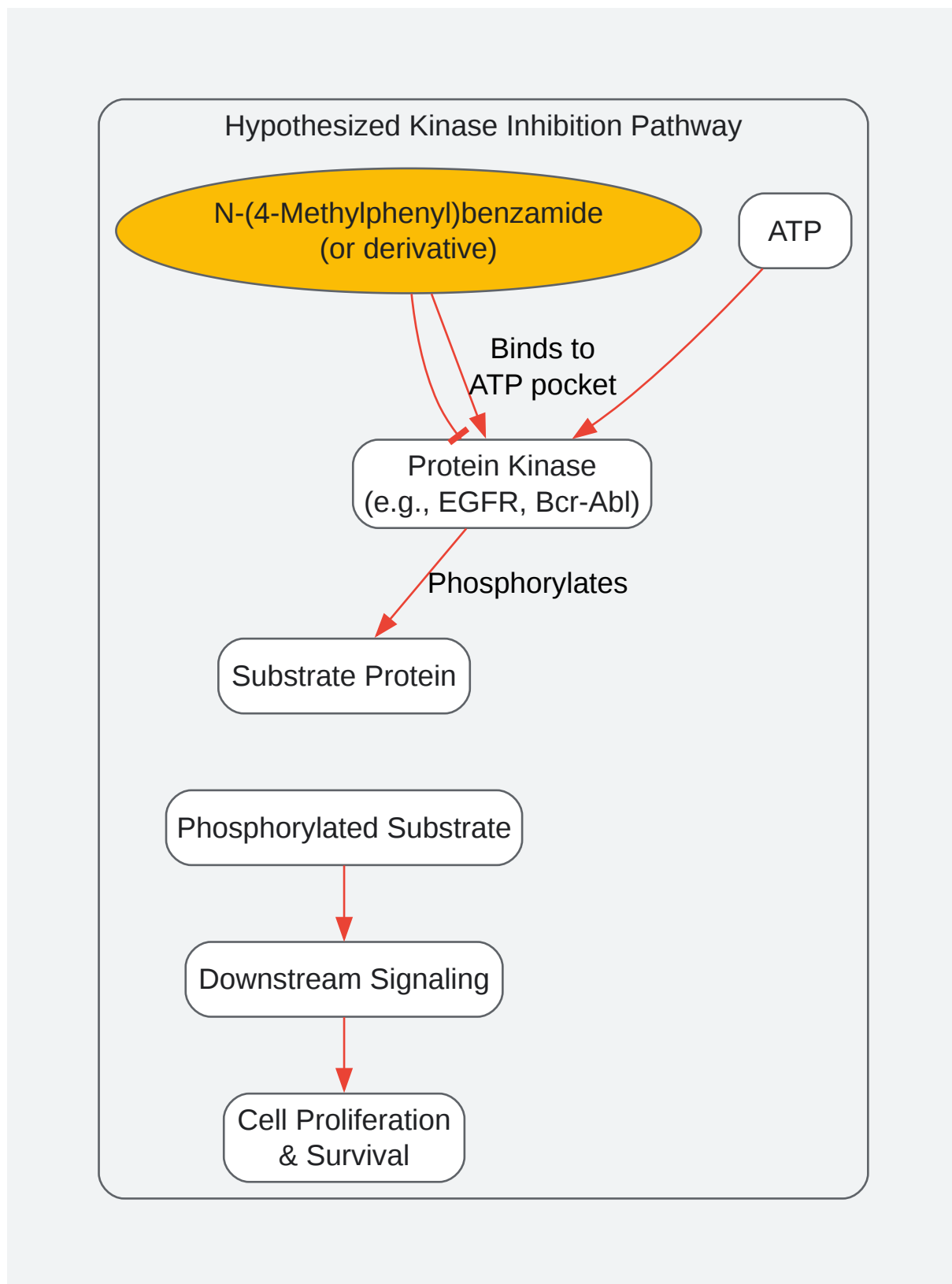
While specific biological data for **N-(4-Methylphenyl)benzamide** is limited, the broader class of N-aryl benzamides has demonstrated a wide range of activities, suggesting potential therapeutic applications for the core compound.

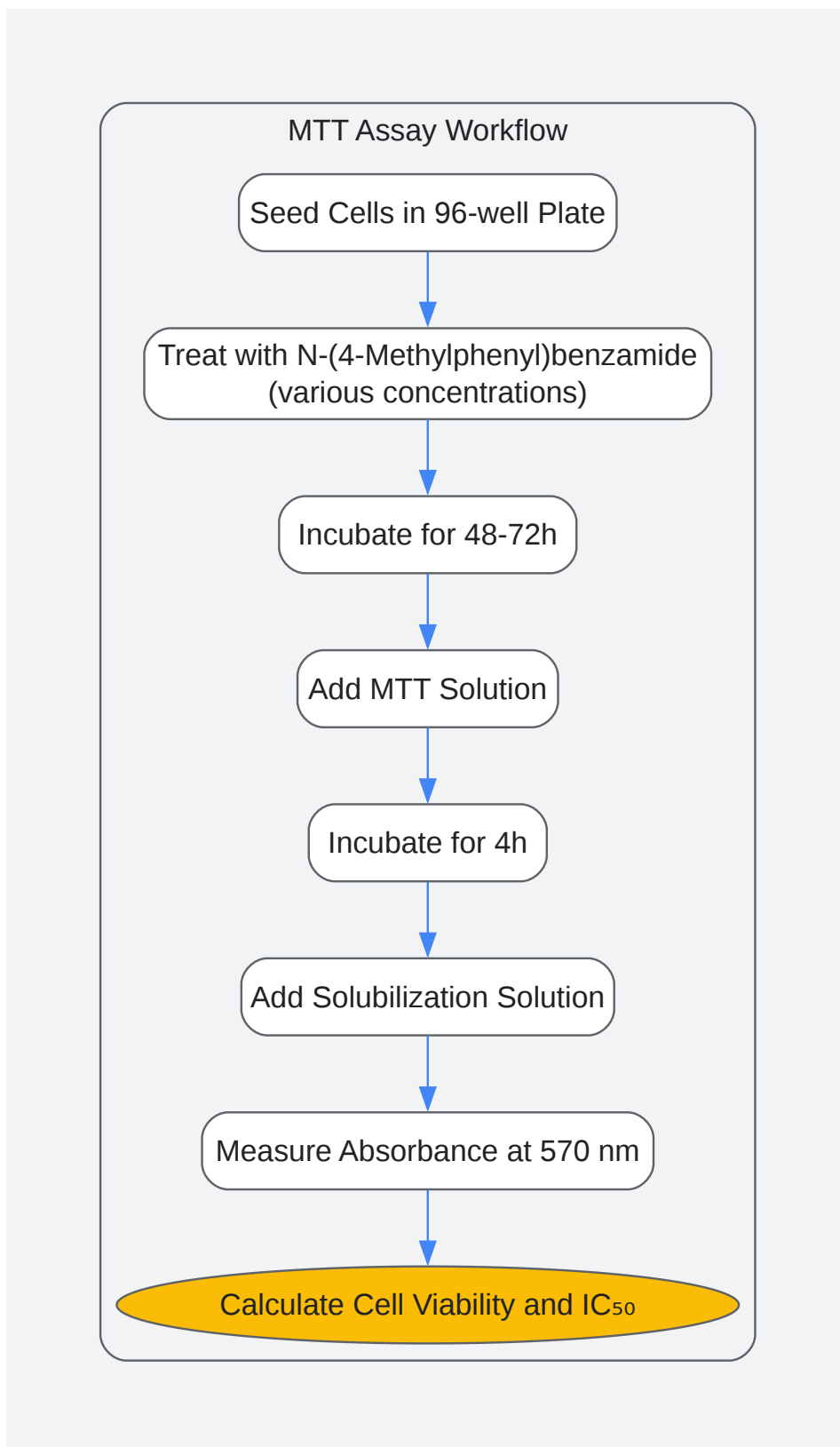
Anticancer Activity

Numerous derivatives of N-aryl benzamides have been investigated as potential anticancer agents, primarily as inhibitors of protein kinases.[5][6] Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

4.1.1. Putative Mechanism of Action: Kinase Inhibition

Many benzamide-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[5] This disruption of signaling can lead to cell cycle arrest and apoptosis in cancer cells.





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